molecular formula C10H14N2O2 B2888429 tert-Butyl 6-aminopicolinate CAS No. 1499890-31-1

tert-Butyl 6-aminopicolinate

Cat. No. B2888429
CAS RN: 1499890-31-1
M. Wt: 194.234
InChI Key: DGWJAKGLKLCRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “tert-Butyl 6-aminopicolinate” involves the use of a 1:1 1,4-dioxane–tert-butyl acetate mixture and BF3 etherate for an effective 6-aminopenicillanic acid conversion into the tert-butyl ester . This process yields the tert-butyl ester with 64±3% efficiency, which could be easily transformed into tert-butyl 6-oxo- and 6-diazo-penicillanates .


Molecular Structure Analysis

While specific molecular structure analysis for “this compound” is not available, related compounds such as tert-butyl alcohol have been studied. Tert-butyl alcohol is the simplest tertiary alcohol, with a formula of (CH3)3COH .

Scientific Research Applications

Drug Development and Chemical Synthesis

Antimalarial Drug Development

A study on the selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796) highlights the development of an affordable and effective antimalarial drug. This compound was selected based on its activity against Plasmodium falciparum and rodent malaria parasites, showcasing the potential of tert-butyl derivatives in therapeutic applications (O’Neill et al., 2009).

Chemoselective Tert-Butyloxycarbonylation

The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for amines and phenols demonstrates a chemoselective approach in high yield under mild conditions, indicating the versatility of tert-butyl compounds in synthetic chemistry (Ouchi et al., 2002).

Charge-Transfer Dynamics

Intramolecular Charge-Transfer Mechanism

Quantum-chemical calculations on 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) have contributed to understanding the charge-transfer mechanism, particularly highlighting the role of the amino twist angle in dual fluorescence. Such studies provide insight into the electronic properties and photophysical behavior of tert-butyl-based compounds (Hättig et al., 2006).

Biochemical and Biological Studies

Synthesis of Amines

N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines. This research showcases the utility of tert-butyl derivatives in creating a wide range of highly enantioenriched amines, highlighting their significance in medicinal chemistry and drug synthesis (Ellman et al., 2002).

Safety and Hazards

The safety data sheet for related compounds like tert-butanol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

properties

IUPAC Name

tert-butyl 6-aminopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWJAKGLKLCRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.